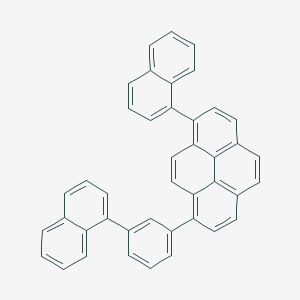
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a pyrene core substituted with naphthalene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with a naphthalene derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and carboxylic acids
Reduction: Reduced PAH derivatives
Substitution: Halogenated or nitro-substituted PAHs
科学的研究の応用
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the electronic properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to act as a fluorescent probe or an electronic material. The pathways involved include:
π-π Stacking: Interaction with aromatic rings in biological macromolecules or other PAHs.
Hydrophobic Interactions: Interaction with hydrophobic regions in biological membranes or other non-polar environments.
類似化合物との比較
Similar Compounds
- 1-(Naphthalen-1-yl)pyrene
- 1-(Phenyl)pyrene
- 1-(Naphthalen-1-yl)-8-(phenyl)pyrene
Comparison
1-(Naphthalen-1-yl)-8-(3-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it may exhibit different fluorescence characteristics, stability, and reactivity, making it suitable for specific applications in organic electronics and fluorescence-based studies.
特性
分子式 |
C42H26 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
1-naphthalen-1-yl-8-(3-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C42H26/c1-3-14-33-27(8-1)10-6-16-35(33)31-12-5-13-32(26-31)36-22-20-29-18-19-30-21-23-38(40-25-24-39(36)41(29)42(30)40)37-17-7-11-28-9-2-4-15-34(28)37/h1-26H |
InChIキー |
PVYOCHDXYGTRJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC9=CC=CC=C98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















